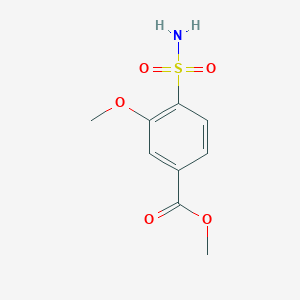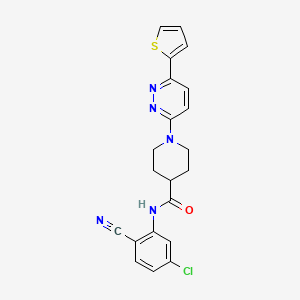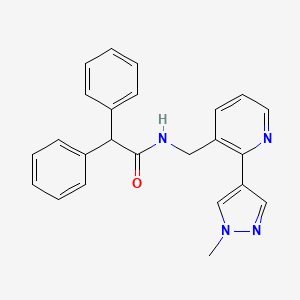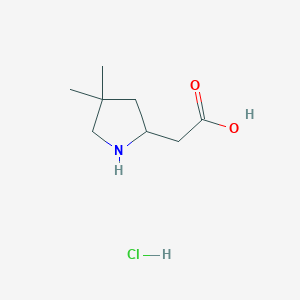![molecular formula C22H20FN5O2S B2989716 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894034-41-4](/img/structure/B2989716.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Thiazolo[3,2-b][1,2,4]triazole derivatives can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Researchers have explored the synthesis of compounds containing elements of the thiazolo[3,2-b][1,2,4]triazole structure. For example, Başoğlu et al. (2013) investigated the synthesis of compounds integrating penicillanic or cephalosporanic acid moieties with structures similar to thiazolo[3,2-b][1,2,4]triazole. These compounds exhibited varying degrees of antimicrobial, antilipase, and antiurease activities, showcasing their potential in medicinal chemistry and drug development (Başoğlu et al., 2013).
Structural Characterization and Cytotoxicity
Gündoğdu et al. (2017) characterized the structure of two novel compounds, including one with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure, using synchrotron X-ray powder diffraction. These compounds were designed as cytotoxic agents and their crystal structures were obtained, aiding in the understanding of their potential as therapeutic agents (Gündoğdu et al., 2017).
Protective Effects Against Oxidative Stress
Aktay et al. (2005) studied the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice. Their research indicated that certain derivatives of thiazolo-triazole could mitigate oxidative stress in an organ-selective manner, suggesting their potential in treating conditions related to oxidative damage (Aktay et al., 2005).
Antioxidant and Anticancer Properties
Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles, demonstrating their potential in reducing oxidative stress in cancer cell lines. Their findings indicated that these compounds could be effective as antioxidants and may have applications in cancer therapy (Sunil et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular function. The synthesis of thiazolo[3,2-b][1,2,4]triazoles proceeds via oxidative alkylation with acidic condensation .
Biochemical Pathways
It’s known that thiazolo[3,2-b][1,2,4]triazoles can be synthesized via condensation reactions, annulation of a multiple bond or thiirane ring, and via c–h functionalization of thiazole moiety . These processes could potentially affect various biochemical pathways.
Result of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . These findings suggest that the compound could have similar effects.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOWPXKHMJRYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-methyl 2-(4-fluorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2989638.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)

![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)



![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)
![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)